![molecular formula C9H5BrCl2O B14748551 1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4-dichlorobenzene CAS No. 774-77-6](/img/structure/B14748551.png)
1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4-dichlorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4-dichlorobenzene is an organic compound with a complex structure that includes bromine, chlorine, and benzene rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4-dichlorobenzene typically involves the reaction of 2,4-dichlorophenol with 3-bromoprop-2-yne in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4-dichlorobenzene can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.
Coupling reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative .
科学研究应用
1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4-dichlorobenzene has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs and therapeutic agents.
Material Science: It is utilized in the creation of new materials with specific properties.
Chemical Biology: The compound is used in studies involving enzyme inhibition and protein modification.
作用机制
The mechanism of action of 1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4-dichlorobenzene involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This property makes it useful in the study of enzyme mechanisms and protein interactions .
相似化合物的比较
Similar Compounds
Propargyl bromide: Similar in structure but lacks the dichlorobenzene moiety.
1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-methylbenzene: Similar structure with a methyl group instead of chlorine atoms.
3-Bromo-1-trimethylsilyl-1-propyne: Contains a trimethylsilyl group instead of the dichlorobenzene moiety.
Uniqueness
1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4-dichlorobenzene is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity and properties. This makes it a valuable compound in various chemical reactions and applications.
属性
CAS 编号 |
774-77-6 |
|---|---|
分子式 |
C9H5BrCl2O |
分子量 |
279.94 g/mol |
IUPAC 名称 |
1-(3-bromoprop-2-ynoxy)-2,4-dichlorobenzene |
InChI |
InChI=1S/C9H5BrCl2O/c10-4-1-5-13-9-3-2-7(11)6-8(9)12/h2-3,6H,5H2 |
InChI 键 |
QDIDTZRXIZYYPC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC#CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Phenyl-[2-(thiophene-2-carbonyl)phenyl]methanone](/img/structure/B14748468.png)
![3-[Carbamoyloxymethyl(dimethyl)silyl]propyl carbamate](/img/structure/B14748473.png)
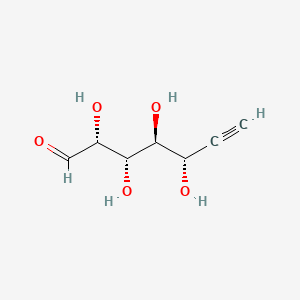
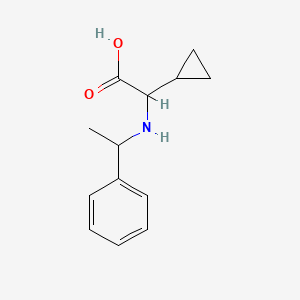
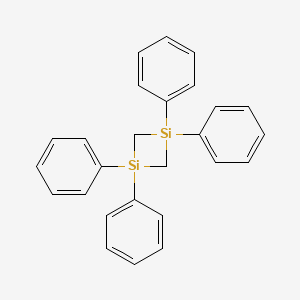
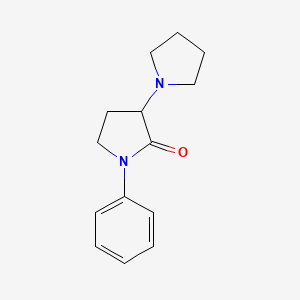
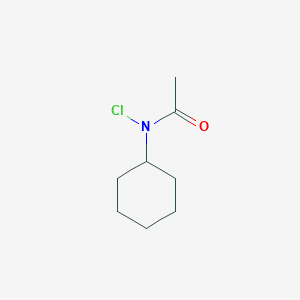
![9-Butyl-6-[(4-fluorobenzyl)sulfanyl]-9h-purin-2-amine](/img/structure/B14748494.png)
![(Z)-but-2-enedioic acid;2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B14748500.png)
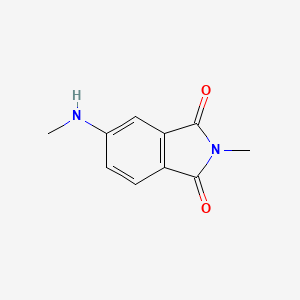
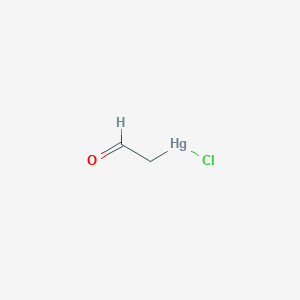
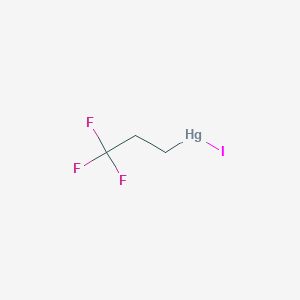
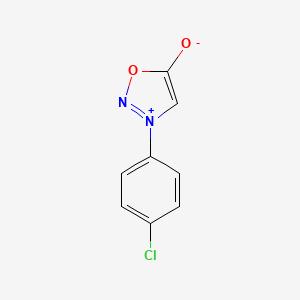
![4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2,6-dimethoxyphenol](/img/structure/B14748550.png)
